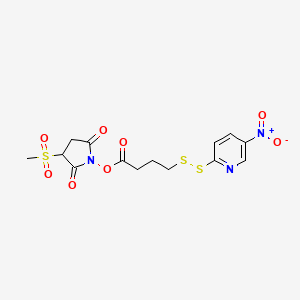

SNPB-sulfo-Me

説明

The exact mass of the compound 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate is 449.00212797 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-methylsulfonyl-2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O8S3/c1-28(23,24)10-7-12(18)16(14(10)20)25-13(19)3-2-6-26-27-11-5-4-9(8-15-11)17(21)22/h4-5,8,10H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXGLVALRPRFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601129289 | |

| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601129289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890409-86-6 | |

| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890409-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601129289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of acetylsalicylic acid, commonly known as aspirin (B1665792). It includes detailed data, experimental protocols, and visualizations of its core mechanisms of action.

Chemical Structure and Identity

Acetylsalicylic acid is a synthetic organic compound derived from salicylic (B10762653) acid.[1] Its chemical structure consists of a benzene (B151609) ring functionalized with a carboxylic acid and an ester (acetoxy) group.[2][3][4] This structure is fundamental to its mechanism of action and physicochemical properties.

-

CAS Number: 50-78-2[6]

Physicochemical Properties

Aspirin is a white, crystalline, weakly acidic substance.[7][8] It is stable in dry air but gradually hydrolyzes into salicylic acid and acetic acid in the presence of moisture.[7][9]

| Property | Value | References |

| Melting Point | 135-136 °C (275-277 °F) | [2][4][5][7][8][9] |

| Boiling Point | 140 °C (284 °F) (decomposes) | [2][7][8][9] |

| Density | 1.40 g/cm³ | [2][5][7] |

| pKa | 3.5 at 25 °C | [7][9] |

| Water Solubility | 3 g/L | [2][7] |

| Appearance | White crystalline powder | [4][5][8][10] |

Mechanism of Action and Signaling Pathways

Aspirin's primary therapeutic effects—anti-inflammatory, analgesic, antipyretic, and antiplatelet—stem from its irreversible inhibition of cyclooxygenase (COX) enzymes.[[“]][12][13]

3.1. Irreversible COX Inhibition

Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of both COX-1 and COX-2 isozymes.[7][12] This irreversible inactivation distinguishes aspirin from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[7][12]

-

COX-1 Inhibition: In platelets, which lack a nucleus and cannot synthesize new protein, aspirin's irreversible inhibition of COX-1 blocks the production of thromboxane (B8750289) A₂ (TXA₂) for the entire lifespan of the platelet (8–9 days).[7][12] This leads to a sustained antiplatelet effect, which is crucial for preventing heart attacks and strokes.[7][9][13]

-

COX-2 Modification: While aspirin irreversibly inhibits COX-1, it only modifies the enzymatic activity of COX-2.[7] This altered COX-2 enzyme gains a new function, producing anti-inflammatory lipid mediators like 15-epi-lipoxins (also known as aspirin-triggered lipoxins or ATLs), rather than pro-inflammatory prostaglandins.[7][[“]]

3.2. Signaling Pathway Diagram

The following diagram illustrates aspirin's core mechanism of action on the arachidonic acid cascade.

Caption: Aspirin's inhibition of COX-1 and modification of COX-2 activity.

Experimental Protocols

This section details common methodologies used in the synthesis and analysis of acetylsalicylic acid.

4.1. Synthesis of Acetylsalicylic Acid

Aspirin is typically synthesized via the esterification of salicylic acid with acetic anhydride (B1165640), using an acid catalyst like sulfuric or phosphoric acid.[1][8][14]

-

Objective: To synthesize acetylsalicylic acid from salicylic acid.

-

Materials:

-

Procedure:

-

Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.[15]

-

In a fume hood, carefully add 5 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric acid.[14][15]

-

Swirl the flask gently to dissolve the solid.[15]

-

Heat the flask in a steam or hot water bath for 10-15 minutes.[1][15]

-

Allow the flask to cool to room temperature. To induce crystallization, scratch the inside of the flask with a glass rod.[15]

-

Cool the mixture in an ice bath to complete the crystallization process.[15]

-

Add 50 mL of cold water, stir, and collect the solid aspirin crystals by vacuum filtration.[1]

-

Wash the crystals with a small amount of ice-cold water.[14]

-

Allow the product to air dry.

-

4.2. Purity Analysis: Ferric Chloride Test

This qualitative test detects the presence of unreacted salicylic acid, which contains a phenolic hydroxyl group.

-

Objective: To test for the presence of phenolic impurities in the synthesized aspirin.

-

Principle: Phenols form a colored complex (typically purple) with ferric chloride (FeCl₃) solution. Since pure aspirin does not have a free phenolic group, it should not produce this color change.[15]

-

Procedure:

-

Set up three test tubes. Add a few crystals of: a) salicylic acid, b) your synthesized aspirin, and c) commercial aspirin to separate tubes.

-

Dissolve the crystals in 5 mL of water in each tube.[15]

-

Add 10 drops of 1% ferric chloride solution to each tube and observe any color change.[15]

-

A purple or violet color indicates the presence of unreacted salicylic acid.

-

4.3. Biological Assay: In Vitro COX-1 Inhibition Assay

This protocol provides a method to assess the inhibitory effect of aspirin on COX-1 activity in platelets, typically by measuring thromboxane B₂ (TXB₂), the stable metabolite of TXA₂.[16][17]

-

Objective: To determine the IC₅₀ of aspirin for COX-1 in human platelets.

-

Materials:

-

Freshly drawn human venous blood (no anticoagulant for serum)[16]

-

Aspirin stock solution (in DMSO or ethanol)

-

Incubator at 37°C

-

Centrifuge

-

ELISA kit for Thromboxane B₂ (TXB₂)

-

-

Procedure:

-

Dispense 1 mL aliquots of freshly drawn whole blood into polypropylene (B1209903) tubes.[16]

-

Immediately add various concentrations of aspirin (or vehicle control) to the tubes.[16]

-

Incubate the tubes at 37°C for 1 hour to allow for blood clotting and platelet activation.[16][17]

-

Centrifuge the tubes (e.g., 2,000 x g for 15 minutes at 4°C) to separate the serum.[16]

-

Collect the serum supernatant and store at -80°C until analysis.[16]

-

Measure the TXB₂ concentration in the serum using a commercial ELISA kit, following the manufacturer's instructions.[16][17]

-

Calculate the percent inhibition of TXB₂ production for each aspirin concentration relative to the vehicle control and determine the IC₅₀ value.[16]

-

4.4. Experimental Workflow Diagram

The following diagram outlines the workflow for assessing COX-1 inhibition.

Caption: Workflow for the in vitro COX-1 inhibition assay.

Broader Biological Effects

Beyond COX inhibition, research has uncovered additional mechanisms contributing to aspirin's effects. These include the modulation of signaling pathways like NF-κB, a key regulator of inflammation, and the induction of anti-inflammatory mediators through adenosine (B11128) accumulation and nitric oxide production.[7][[“]][12] These multifaceted actions continue to make aspirin a subject of intense research, particularly in areas like cancer prevention.[18]

References

- 1. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 2. Aspirin Formula - Meaning, Structure, Properties, and FAQs [vedantu.com]

- 3. study.com [study.com]

- 4. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aspirin - Wikipedia [en.wikipedia.org]

- 8. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Aspirin Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 11. consensus.app [consensus.app]

- 12. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 13. Aspirin: Pharmacology and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nebula2.deanza.edu [nebula2.deanza.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]

- 18. researchgate.net [researchgate.net]

AZD5153: A Comprehensive Technical Guide to Synthesis, Purification, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and biological application of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of AZD5153

The definitive synthesis of AZD5153 was first reported by Bradbury and colleagues in the Journal of Medicinal Chemistry.[1][2] The multi-step synthesis is complex and requires expertise in advanced organic chemistry. While the full, step-by-step protocol is detailed in the supplementary information of the aforementioned publication, this guide provides a conceptual overview of the synthetic strategy.

The synthesis involves the coupling of key heterocyclic intermediates. The core structure of AZD5153 is assembled through a series of reactions that likely include nucleophilic substitution and cross-coupling reactions to connect the triazolopyridazine moiety to the piperidinylphenoxy linker and subsequently to the dimethyl-piperazin-2-one fragment. The final compound is obtained after a sequence of protection and deprotection steps, followed by purification.

For the precise and reproducible synthesis of AZD5153, it is imperative to consult the detailed experimental procedures outlined in the supporting information of the primary literature by Bradbury et al.

Purification of AZD5153

The purification of the final AZD5153 compound is critical to ensure high purity for biological and clinical studies. Standard chromatographic techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is a key method used to isolate and purify AZD5153 to a high degree of homogeneity.[3] The specific conditions for preparative HPLC, including the choice of column, mobile phase composition, and gradient, are optimized to achieve efficient separation from any remaining starting materials, byproducts, or isomers. The purity of the final product is typically assessed by analytical HPLC and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Formulation as a Co-crystal

For oral administration, AZD5153 has been developed as a co-crystal with 6-hydroxy-2-naphthoic acid.[4][5] This formulation strategy is often employed to improve the physicochemical properties of a drug substance, such as solubility and stability, which can enhance its bioavailability. The preparation of the co-crystal involves controlled crystallization of AZD5153 and the co-former from a suitable solvent system.

Quantitative Biological Data

The biological activity of AZD5153 has been characterized in various preclinical models. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Potency of AZD5153 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| U2OS | Osteosarcoma | 1.7 | [4] |

| Multiple Hematologic Cancer Cell Lines | Acute Myeloid Leukemia, Multiple Myeloma, Diffuse Large B-cell Lymphoma | <150 (GI50) | [6] |

| Huh7 | Hepatocellular Carcinoma | Lowest among tested HCC lines | [3] |

| PLC/PRF/5 | Hepatocellular Carcinoma | Highest among tested HCC lines | [3] |

| PC-3 | Prostate Cancer | ~10 (96h) | [7] |

Table 2: Pharmacokinetic and Dose-Limiting Toxicities from First-in-Human Study

| Parameter | Value | Reference |

| Recommended Phase II Dose (Monotherapy) | 30 mg once daily or 15 mg twice daily | [1] |

| Recommended Phase II Dose (in combination with olaparib) | 10 mg once daily (intermittent) | [1] |

| Common Treatment-Emergent Adverse Events (Monotherapy) | Fatigue (38.2%), Thrombocytopenia (32.4%), Diarrhea (32.4%) | [1] |

| Most Common Grade ≥3 TEAE (Monotherapy) | Thrombocytopenia (14.7%), Anemia (8.8%) | [1] |

| Dose-Limiting Toxicities | Thrombocytopenia, Diarrhea | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of AZD5153.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium

-

AZD5153

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of AZD5153 in cell culture medium.

-

Treat the cells with various concentrations of AZD5153 or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).[3]

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values from the dose-response curves.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

AZD5153

-

6-well or 12-well plates

-

Crystal Violet staining solution (0.5% in methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in multi-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of AZD5153 or vehicle control.

-

Incubate the plates for a period that allows for colony formation (typically 7-14 days), replacing the medium with fresh drug-containing medium every 2-3 days.

-

After the incubation period, wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with a suitable fixative (e.g., methanol (B129727) or 10% formalin).

-

Stain the colonies with Crystal Violet solution for 10-30 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Visualizations

The following diagrams illustrate the mechanism of action of AZD5153 and a typical experimental workflow.

References

- 1. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. karger.com [karger.com]

Technical Guide: Physicochemical Properties of Vorapaxar

Of course. To generate a detailed technical guide on the solubility and stability of a specific compound, please provide the name of the compound you are interested in. For the purpose of this demonstration, I will proceed with a well-documented compound: Vorapaxar .

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability of Vorapaxar, a reversible antagonist of the protease-activated receptor-1 (PAR-1). All data is compiled from publicly available scientific literature and regulatory documents.

Vorapaxar Solubility Profile

Vorapaxar sulfate (B86663) is described as being soluble in methanol (B129727) and ethanol, and slightly soluble in isopropanol (B130326) and toluene. Its aqueous solubility is highly dependent on pH.

Table 1: Quantitative Solubility of Vorapaxar

| Solvent/Medium | Temperature (°C) | Solubility |

|---|---|---|

| Water | Not Specified | 0.1 to 10 µg/mL |

| 0.1 N HCl (pH 1.2) | 37 | > 25 mg/mL |

| Acetate Buffer (pH 4.5) | 37 | 0.01 mg/mL |

| Phosphate (B84403) Buffer (pH 6.8) | 37 | < 0.001 mg/mL |

| Methanol | Not Specified | Soluble |

| Ethanol | Not Specified | Soluble |

Note: Data is aggregated from various sources and conditions may vary slightly between studies.

Vorapaxar Stability Profile

Vorapaxar is stable under neutral and acidic conditions but is susceptible to degradation under basic, oxidative, and photolytic stress.

Table 2: Stability of Vorapaxar Under Stress Conditions (ICH Guidelines)

| Stress Condition | Conditions | Observation |

|---|---|---|

| Hydrolytic | ||

| Acidic | 0.1 M HCl at 80°C for 72 hrs | Stable, no significant degradation |

| Neutral | Water at 80°C for 72 hrs | Stable, no significant degradation |

| Basic | 0.1 M NaOH at 80°C for 4 hrs | Significant degradation observed |

| Oxidative | 3-30% H₂O₂ at RT for 24-48 hrs | Degradation occurs, N-oxide identified |

| Photolytic | Solid-state, UV/Vis light (ICH Q1B) | Degradation observed |

| Thermal | 105°C for 24 hrs | Stable |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A saturated solution of Vorapaxar is prepared by adding an excess amount of the compound to a specific solvent or buffer system (e.g., as specified in Table 1). The mixture is agitated in a sealed flask at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of Vorapaxar in the clear filtrate is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating Assay (Forced Degradation)

Forced degradation studies are performed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines. A stock solution of Vorapaxar is subjected to various stress conditions as outlined in Table 2. Samples are withdrawn at specified time points, neutralized or diluted as necessary, and analyzed by a stability-indicating HPLC method. The method uses a C18 column with a gradient mobile phase (e.g., acetonitrile (B52724) and a phosphate buffer) and UV detection. This approach allows for the separation of the intact drug from its degradation products, thus demonstrating the specificity of the assay.

Mechanism of Action and Signaling Pathway

Vorapaxar is a potent, selective, and orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), which is the primary thrombin receptor on human platelets.[1][2][3] Thrombin is a powerful activator of platelets; its binding to PAR-1 initiates a signaling cascade that leads to platelet activation, aggregation, and the formation of blood clots.[1][3]

Vorapaxar works by competitively and reversibly binding to the PAR-1 receptor.[1][2] This binding action blocks thrombin from activating the receptor, thereby inhibiting thrombin-induced platelet aggregation.[1][3] A key feature of Vorapaxar's mechanism is its specificity; it does not significantly affect platelet aggregation induced by other agonists like ADP, collagen, or thromboxane (B8750289) A2, nor does it interfere with the coagulation cascade that leads to fibrin (B1330869) formation.[1][2] This targeted action helps to reduce the risk of atherothrombotic events while preserving other pathways of hemostasis.

The diagram below illustrates the signaling pathway inhibited by Vorapaxar.

Caption: Vorapaxar competitively blocks the PAR-1 receptor, inhibiting thrombin-mediated platelet activation.

References

- 1. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]

An In-depth Technical Guide on the Discovery and History of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic acid (ASA), commercially known as Aspirin (B1665792), is one of the most widely used medications globally.[1] It is a nonsteroidal anti-inflammatory drug (NSAID) with a rich history spanning millennia, from ancient remedies to modern chemical synthesis and pharmacological characterization.[1][2] This guide provides a technical overview of its discovery, the elucidation of its mechanism of action, key experimental data, and the protocols that defined its development. Initially used for its analgesic, antipyretic, and anti-inflammatory properties, its role has expanded to include low-dose prophylactic use for preventing cardiovascular and cerebrovascular diseases due to its antiplatelet effects.[1][3]

From Willow Bark to Pure Compound: A Historical Timeline

The journey to Aspirin began with the use of salicylate-rich plants.

-

Ancient Use (c. 4000 BC): Sumerian clay tablets describe the pain-relieving properties of the willow tree.[2][4] Ancient civilizations in Egypt, China, and Greece, including Hippocrates (c. 400 BC), used willow bark extracts to treat pain, fever, and inflammation.[2][5]

-

1763: Reverend Edward Stone of the Royal Society in England conducted the first documented clinical study on the efficacy of willow bark in treating fever.[6][7]

-

1828-1829: Joseph Buchner, a German professor, isolated the active ingredient from willow, naming the bitter yellow crystals "salicin".[2][7] A year later, French pharmacist Henri Leroux developed a crystalline version of salicin.[5][6]

-

1838: Italian chemist Raffaele Piria synthesized a more potent form from salicin, which he named salicylic (B10762653) acid.[8]

-

1853: French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid by treating sodium salicylate (B1505791) with acetyl chloride.[4][6] However, his process was cumbersome, and the compound was unstable.

-

1897: At the Bayer company in Germany, chemist Felix Hoffmann, reportedly motivated by his father's rheumatism and the severe gastric side effects of sodium salicylate, developed a commercially viable and stable method for synthesizing pure acetylsalicylic acid on August 10, 1897.[2][9][10] There is historical debate, with evidence suggesting that the work was directed by his superior, Arthur Eichengrün, whose contributions may have been suppressed due to his Jewish heritage.[9][11]

-

1899: Bayer patented the compound and marketed it under the trade name "Aspirin." The name is derived from "A" for acetyl and "spirin" from Spiraea ulmaria (meadowsweet), another plant source of salicylates.[4][7]

Mechanism of Action: COX Enzyme Inhibition

The definitive mechanism of action for aspirin was elucidated in 1971 by British pharmacologist Sir John Vane, who later received a Nobel Prize for his work.[12][13]

Aspirin exerts its effects by irreversibly inhibiting cyclooxygenase (COX) enzymes.[14][15] It acts as an acetylating agent, covalently attaching an acetyl group to a serine residue (specifically Ser-530) in the active site of both COX-1 and COX-2 isozymes.[14][16] This covalent modification permanently blocks the enzyme's ability to bind arachidonic acid, thereby preventing its conversion into prostaglandins (B1171923) and thromboxanes.[14] This irreversible action is unique among NSAIDs like ibuprofen, which are reversible inhibitors.[13][14]

-

COX-1 Inhibition: This isoform is constitutively expressed and plays a role in homeostatic functions. Its inhibition in platelets prevents the formation of Thromboxane (B8750289) A2 (TXA2), a potent platelet aggregator. This irreversible effect lasts for the entire 7-10 day lifespan of the platelet, forming the basis for aspirin's long-lasting antiplatelet effect used in cardiovascular disease prevention.[15]

-

COX-2 Inhibition: This isoform is typically induced during inflammation. Its inhibition is responsible for the primary anti-inflammatory, analgesic, and antipyretic effects of aspirin.[12][17]

Signaling Pathway of Aspirin's Action

Caption: Aspirin irreversibly inhibits COX enzymes, blocking prostaglandin and thromboxane synthesis.

Quantitative Pharmacological Data

The pharmacological profile of aspirin is defined by its inhibitory concentration against COX isoforms and its pharmacokinetic properties.

Table 1: In Vitro COX Inhibition Data

This table summarizes the half-maximal inhibitory concentration (IC50) values for aspirin against COX-1 and COX-2. Lower values indicate greater potency. Aspirin is notably more selective for COX-1.[15][18]

| Parameter | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity (IC50 COX-2 / IC50 COX-1) | Reference |

| Aspirin | 1.3 - 3.57 | 29.3 | ~8.2 | [18][19] |

| Ibuprofen (for comparison) | 1.4 | - | - | [19] |

| Celecoxib (for comparison) | 2.2 | - | - | [19] |

Note: IC50 values can vary based on the specific assay conditions.

Table 2: Key Pharmacokinetic Parameters of Aspirin

Aspirin is a prodrug that is rapidly hydrolyzed to its active metabolite, salicylic acid.[20]

| Parameter | Value | Description | Reference |

| Bioavailability | 80–100% | The proportion of the drug that enters circulation. | [13] |

| Time to Peak Plasma Conc. | ~1 hour | Time to reach maximum concentration in plasma after oral dose. | [17] |

| Plasma Half-life (Aspirin) | 15–20 minutes | Time for the plasma concentration of aspirin to reduce by half. | [21] |

| Plasma Half-life (Salicylate) | 2-3 hours (low dose) | The half-life of the active metabolite is dose-dependent and saturable. | [20] |

| Protein Binding | 80–90% | Percentage of drug bound to plasma proteins, primarily albumin. | [13] |

| Metabolism | Rapidly hydrolyzed to salicylic acid in the gut wall, blood, and liver (e.g., via CYP2C9).[13][17] | The metabolic pathway of the parent drug. | [13][17] |

| Excretion | Primarily renal; excretion is pH-dependent. | The primary route of elimination from the body. | [22] |

Key Experimental Protocols

The characterization of aspirin relied on foundational chemical and biochemical experiments.

Protocol 1: Synthesis of Acetylsalicylic Acid (Esterification)

This protocol outlines the classic laboratory synthesis of aspirin, mirroring the reaction developed by Hoffmann. It is an esterification reaction where the hydroxyl group of salicylic acid reacts with acetic anhydride (B1165640).[3]

Materials:

-

Salicylic acid

-

Acetic anhydride

-

Acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid)

-

Distilled water

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: Weigh approximately 2.0 grams of salicylic acid and place it in a dry Erlenmeyer flask.

-

Reagent Addition: In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of the acid catalyst.

-

Heating: Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath (around 70-80°C) for 10-15 minutes to complete the reaction.

-

Hydrolysis of Excess Anhydride: Cautiously add 2 mL of distilled water to the warm solution to hydrolyze any unreacted acetic anhydride.

-

Crystallization: Add 20 mL of cold distilled water to the flask and place it in an ice bath to facilitate the crystallization of acetylsalicylic acid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove impurities.

-

Drying: Allow the product to air dry completely. The final product is a white, crystalline solid.[3]

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method to determine the IC50 value of a compound like aspirin against COX-1 and COX-2 enzymes. The assay measures the production of prostaglandin E2 (PGE2), a primary product of the COX pathway.[18][23]

Caption: Workflow for determining the IC50 of an inhibitor against COX enzymes.

Procedure Outline:

-

Enzyme Preparation: A reaction mixture is prepared in a buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin.[23] Purified human or ovine COX-1 or COX-2 enzyme is added.

-

Inhibitor Addition: The test compound (aspirin), dissolved in a solvent like DMSO, is added to the enzyme solution at a range of concentrations. A control with only the solvent is also prepared. The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.[23]

-

Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid.[23]

-

Reaction Termination: After a set incubation period (e.g., 10-20 minutes), the reaction is stopped, often by adding an acid.

-

Quantification: The amount of prostaglandin (e.g., PGE2) produced is measured. This can be done using highly sensitive techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]

-

Data Analysis: The percentage of enzyme inhibition is calculated for each aspirin concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[23]

Conclusion

The history of acetylsalicylic acid is a paradigm of drug development, evolving from a folk remedy to a precisely synthesized and pharmacologically understood molecule. Its journey from the willow tree to the laboratory of Felix Hoffmann, and the subsequent Nobel Prize-winning elucidation of its mechanism of action, highlights key milestones in medicinal chemistry and pharmacology. The quantitative data on its COX inhibition and pharmacokinetics provide a clear basis for its therapeutic applications and side-effect profile. The enduring legacy of aspirin as a cornerstone of modern medicine is a testament to this rich scientific history.

References

- 1. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blog.sciencemuseum.org.uk [blog.sciencemuseum.org.uk]

- 3. spcl.ac-montpellier.fr [spcl.ac-montpellier.fr]

- 4. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute [sciencehistory.org]

- 6. Aspirin | Overview, History & Discovery | Study.com [study.com]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. History of aspirin - Wikipedia [en.wikipedia.org]

- 9. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesciencehistory.com [lifesciencehistory.com]

- 11. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aspirin - Wikipedia [en.wikipedia.org]

- 14. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biomedres.us [biomedres.us]

- 18. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 21. publications.aap.org [publications.aap.org]

- 22. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

[Compound Name] analogs and derivatives

To generate a comprehensive technical guide on "[Compound Name] analogs and derivatives," please first specify the compound of interest. For example, you could provide a well-known drug like "Paclitaxel," a natural product like "Quercetin," or a specific research molecule.

Once you provide a specific compound name, I will proceed with the following plan to construct the in-depth technical guide you have requested.

-

Initial Comprehensive Search: I will begin by conducting a broad search for the specified compound's analogs and derivatives to understand the scope, history, and key structural classes.

-

Targeted Data Acquisition: I will perform specific searches to gather quantitative data, such as:

-

Structure-Activity Relationship (SAR) data (e.g., IC50, EC50, Ki values).

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) parameters.

-

Physicochemical properties (e.g., solubility, logP).

-

-

Protocol and Pathway Identification: I will search for detailed experimental protocols for the synthesis of key analogs and the assays used for their evaluation. I will also identify the primary signaling pathways or mechanisms of action affected by these molecules.

-

Content Synthesis and Structuring: I will organize the collected information into a coherent whitepaper format.

-

Data Tabulation: All quantitative data will be summarized and structured into clear, comparative tables.

-

Methodology Detailing: Key experimental protocols will be written out in a detailed, step-by-step format.

-

-

Visualization with Graphviz: I will create custom diagrams using the DOT language to illustrate relevant signaling pathways, experimental workflows, or structure-activity relationships, strictly adhering to your specified design constraints (dimensions, color palette, and contrast rules).

-

Final Review and Compilation: I will assemble all components—text, tables, and diagrams—into a final, in-depth technical guide tailored for researchers and drug development professionals.

Please provide the compound name to begin.

Potential Research Areas for Rapamycin: A Technical Guide for Drug Development Professionals

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus.[1] It has since been identified as a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin's mechanism involves forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1), while long-term exposure can also disrupt the assembly and function of mTOR Complex 2 (mTORC2) in some cell types.[1][4][5]

While the U.S. Food and Drug Administration (FDA) has approved Rapamycin and its analogs (rapalogs) for use as an immunosuppressant in organ transplantation and for treating specific diseases like tuberous sclerosis complex (TSC) and lymphangioleiomyomatosis (LAM), its unique mechanism of action presents a broad landscape of potential therapeutic applications.[1][4] This guide provides an in-depth overview of promising research areas, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways to inform future drug development efforts.

Core Signaling Pathway: mTOR Inhibition

Rapamycin's primary molecular action is the inhibition of mTORC1. This complex integrates signals from various upstream stimuli, including growth factors (like insulin (B600854) and IGF-1), amino acids, energy levels (ATP), and oxygen.[5][6] By inhibiting mTORC1, Rapamycin effectively downregulates numerous anabolic processes while promoting catabolic ones.

Potential Research Areas and Key Data

Healthy Aging and Longevity

One of the most compelling research avenues for Rapamycin is in promoting healthy aging. Preclinical studies in various animal models, including mice, have consistently demonstrated that Rapamycin can extend lifespan and delay the onset of age-related pathologies.[7][8]

Key Data from Preclinical Studies:

| Model Organism | Dosing Regimen | Key Outcomes & Quantitative Data | Citation(s) |

| Genetically Heterogeneous Mice | 14 ppm in food starting at 9 months | - Lifespan extension of 9-14%.- Delayed age-related decline in spontaneous activity.- Slower aging in heart, liver, endometrium, and tendons. | [7][9] |

| Genetically Heterogeneous Mice | 4.7, 14, or 42 ppm in food | - Dose-dependent decline in liver degeneration in males.- Reduced incidence of endometrial hyperplasia at the highest dose.- Increased incidence of testicular degeneration and cataracts. | [9] |

Human Clinical Trials:

Human research is in earlier stages, focusing on healthspan metrics rather than lifespan.[10]

| Trial Name / Identifier | Dosing Regimen | Key Outcomes & Quantitative Data | Citation(s) |

| PEARL Trial | 10 mg/week for 48 weeks | - Females: 4.5% average gain in lean tissue mass.- Males: 1.4% average gain in bone mineral content.- Improvements in pain and quality of life scores (SF-36). | [11] |

| Participatory Evaluation (PEARL) | Intermittent low and high doses (weekly) | - Aims to establish long-term safety and efficacy in reducing clinical aging measures. | [12] |

Future Research Directions:

-

Optimal Dosing: Determining the lowest effective dose and optimal schedule (e.g., intermittent vs. continuous) to maximize benefits while minimizing side effects like insulin resistance and cataracts.[1][9]

-

Biomarkers of Aging: Identifying robust biomarkers to track the biological age of individuals undergoing Rapamycin treatment.

-

Combination Therapies: Investigating synergies with other geroprotective agents.

Oncology

The mTOR pathway is frequently hyperactivated in human cancers due to mutations in upstream regulators like PI3K, PTEN, and TSC1/2.[1][5] This provides a strong rationale for using mTOR inhibitors as anti-cancer agents. Rapalogs such as Temsirolimus and Everolimus are already approved for specific cancers, including renal cell carcinoma and neuroendocrine tumors.[1]

Key Data from Clinical Research:

| Cancer Type | Drug (Rapalog) | Dosing Regimen | Key Outcomes | Citation(s) |

| Renal Cell Carcinoma (Advanced) | Temsirolimus | N/A (FDA Approved) | Approved for treatment. | [1] |

| Neuroendocrine Tumors (Pancreatic) | Everolimus | N/A (FDA Approved) | Approved for treatment of progressive tumors. | [1] |

| Non-Muscle Invasive Bladder Cancer | eRapa (encapsulated) | 0.5 mg, Mon-Fri for 1 year | Phase II trial to investigate decrease in cancer relapse risk. | [13] |

Future Research Directions:

-

Overcoming Resistance: Rapamycin's effects are often cytostatic rather than cytotoxic, and tumors can regrow after treatment cessation.[1] Research is needed to understand and overcome resistance mechanisms, such as the activation of feedback loops that reactivate PI3K-Akt signaling.[1][5]

-

Combination Therapies: Combining Rapamycin with other targeted therapies (e.g., EGFR inhibitors) or chemotherapeutic agents to enhance anti-tumor activity.[1]

-

Next-Generation Inhibitors: Developing ATP-competitive mTOR inhibitors that block both mTORC1 and mTORC2 more effectively than Rapamycin.[1][5]

Neurological and Neurodegenerative Disorders

mTOR signaling is critical for neuronal function, and its dysregulation is implicated in a range of neurological conditions.[2] Rapamycin has shown neuroprotective effects in preclinical models of Alzheimer's, Parkinson's, and Huntington's disease, often by promoting the autophagic clearance of aggregated proteins.[1][7]

Key Data from Preclinical Studies:

| Disease Model | Model Organism | Key Outcomes | Citation(s) |

| Alzheimer's-like Pathology | Transgenic Mice | Prevented memory deficits and reduced cognitive decline. | [7] |

| Tuberous Sclerosis Complex (TSC) | Mouse Models | Prevented seizures, reduced mortality, and rescued neuropathology. | [7] |

| Leigh Syndrome (Mitochondrial) | Mouse Model (Ndufs4-/-) | Improved survival and attenuated disease progression. | [1] |

Future Research Directions:

-

Blood-Brain Barrier Penetration: Optimizing Rapamycin formulations or developing novel analogs with improved central nervous system penetration.

-

Disease-Specific Mechanisms: Elucidating the precise mechanisms by which mTOR inhibition provides benefits in different neurodegenerative contexts.

-

Clinical Translation: Designing and conducting rigorous clinical trials to assess the safety and efficacy of Rapamycin in patient populations with diseases like Alzheimer's or Parkinson's.

Fibrotic Diseases

Rapamycin exhibits both immunosuppressive and antifibroblast effects, suggesting its potential for treating diseases characterized by aberrant wound healing and fibrosis.[4] By inhibiting mTOR, Rapamycin can reduce fibroblast proliferation and hypertrophy as well as attenuate inflammation.[4]

Future Research Directions:

-

Topical/Localized Delivery: Developing organ-specific delivery systems, such as drug-eluting stents for laryngeal tracheal stenosis, to maximize therapeutic effects at the target site while minimizing systemic side effects.[4]

-

Signaling Pathways: Investigating the specific downstream signaling pathways through which Rapamycin inhibits fibroplasia.[4]

-

Clinical Studies: Initiating clinical trials for fibrotic conditions in organs such as the lungs, liver, and kidneys.

Key Experimental Protocols & Workflows

Western Blotting for mTOR Pathway Activation

This is a fundamental technique to confirm Rapamycin's on-target effect by measuring the phosphorylation status of key downstream mTORC1 substrates.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell line, primary fibroblasts) to 70-80% confluency. Treat with vehicle control or varying concentrations of Rapamycin for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against:

-

Phospho-p70S6K (Thr389) - Marker of mTORC1 activity

-

Total p70S6K

-

Phospho-4E-BP1 (Thr37/46) - Marker of mTORC1 activity

-

Total 4E-BP1

-

Actin or GAPDH - Loading control

-

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein for p70S6K and 4E-BP1 indicates successful mTORC1 inhibition by Rapamycin.

Cell Viability / Proliferation Assay

This assay quantifies the cytostatic or cytotoxic effects of Rapamycin on proliferating cells, such as cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing a serial dilution of Rapamycin (e.g., from 0.1 nM to 10 µM) and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

-

Viability Measurement:

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue).

-

Incubate for 1-4 hours to allow for metabolic conversion of the dye by viable cells.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Rapamycin's role as a specific mTORC1 inhibitor positions it as a compound with vast therapeutic potential far beyond its current approved indications. The most promising areas for future research and development lie in healthy aging, oncology, neurodegenerative disorders, and fibrotic diseases. Success in these areas will depend on addressing key challenges, including optimizing dosing strategies to improve the therapeutic window, developing methods to overcome treatment resistance, and designing targeted delivery systems. The experimental frameworks provided herein offer a starting point for the rigorous preclinical evaluation required to unlock the full potential of this remarkable compound.

References

- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. drugs.com [drugs.com]

- 4. Unleashing rapamycin in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]

- 8. Rapamycin and Healthy Ageing: The Science Behind the Headlines - Ezra [ezra.com]

- 9. Rapamycin slows aging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]

- 11. First Results from the PEARL Trial of Rapamycin – Fight Aging! [fightaging.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Selumetinib in KRAS-Mutant Lung Cancer Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selumetinib (B1684332) (AZD6244, ARRY-142886) is a potent and selective inhibitor of MEK1 and MEK2, key components of the Ras/Raf/MEK/ERK signaling pathway.[1][2] In non-small cell lung cancer (NSCLC), activating mutations in the KRAS gene are prevalent and lead to constitutive activation of this pathway, promoting cell proliferation and survival.[1] Selumetinib's mechanism of action makes it a valuable tool for investigating the therapeutic potential of MEK inhibition in KRAS-driven lung cancers. These application notes provide detailed protocols for assessing the anti-proliferative effects of selumetinib in KRAS-mutant lung cancer cell lines using common in vitro assays.

Signaling Pathway

KRAS mutations result in a continuously active state of the KRAS protein, leading to downstream activation of the RAF-MEK-ERK cascade. This signaling torrent ultimately promotes cell cycle progression and inhibits apoptosis. Selumetinib specifically targets and inhibits MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1 and ERK2 and mitigating the proliferative signals.[1]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selumetinib in various KRAS-mutant non-small cell lung cancer (NSCLC) cell lines. These values indicate the concentration of selumetinib required to inhibit the proliferation of 50% of the cancer cells.

| Cell Line | KRAS Mutation | IC50 (µM) |

| A549 | G12S | >10 |

| NCI-H460 | Q61H | >10 |

| NCI-H23 | G12C | ~1-5 |

| NCI-H358 | G12C | ~0.1-1 |

| NCI-H1792 | G12C | ~1-5 |

| NCI-H2009 | G12A | Not specified |

| NCI-H2122 | G12C | ~1-5 |

| Calu-1 | G12C | ~1-5 |

| SW1573 | G12C | ~1-5 |

Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and cell density.

Experimental Protocols

Experimental Workflow

The general workflow for assessing the anti-proliferative effects of selumetinib involves cell culture, treatment with a range of selumetinib concentrations, and subsequent measurement of cell viability or colony formation.

Protocol 1: MTT Cell Proliferation Assay

This protocol is adapted from standard MTT assay procedures and is suitable for use with KRAS-mutant lung cancer cell lines such as A549 and NCI-H460.[3][4][5]

Materials:

-

KRAS-mutant lung cancer cell line (e.g., A549, NCI-H460)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Selumetinib (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Selumetinib Treatment:

-

Prepare serial dilutions of selumetinib in complete culture medium from your stock solution. A typical concentration range to test would be 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest selumetinib concentration).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of selumetinib.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Formazan (B1609692) Solubilization:

-

After the 4-hour incubation, carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.[3]

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Protocol 2: Colony Formation Assay

This protocol is a long-term assay to assess the effect of selumetinib on the ability of single cells to form colonies.

Materials:

-

KRAS-mutant lung cancer cell line

-

Complete culture medium

-

Selumetinib (stock solution in DMSO)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 500-1000 cells per well in a 6-well plate containing 2 mL of complete culture medium.

-

-

Selumetinib Treatment:

-

The following day, replace the medium with fresh medium containing various concentrations of selumetinib (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.

-

Replace the medium with fresh selumetinib-containing or control medium every 3-4 days.

-

-

Colony Staining:

-

After 10-14 days, wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of crystal violet staining solution to each well.

-

Incubate for 15-30 minutes at room temperature.

-

Wash the wells with water until the background is clear.

-

-

Data Acquisition:

-

Allow the plates to air dry.

-

Scan or photograph the plates.

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

-

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of selumetinib on the proliferation of KRAS-mutant lung cancer cells. The MTT assay offers a high-throughput method for determining dose-dependent effects on cell viability, while the colony formation assay provides insights into the long-term impact on clonogenic survival. These assays are fundamental tools in the preclinical evaluation of targeted therapies like selumetinib.

References

- 1. Selumetinib with and without erlotinib in KRAS mutant and KRAS wild-type advanced nonsmall-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treating non-small cell lung cancer with selumetinib: an up-to-date drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. atcc.org [atcc.org]

applications of [Compound Name] in [e.g., neuroscience, oncology]

Application Notes: Vemurafenib in BRAF V600E-Mutant Melanoma

Introduction

Vemurafenib (PLX4032, Zelboraf®) is a potent, orally available inhibitor of the BRAF serine-threonine kinase.[1][2] It is a cornerstone of targeted therapy for patients with metastatic melanoma harboring the BRAF V600E mutation.[3][4] This mutation, a substitution of valine with glutamic acid at codon 600, is present in approximately 50% of all melanomas and leads to constitutive activation of the BRAF protein.[3][5][6] This drives uncontrolled cellular proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][7][8] Vemurafenib selectively targets the ATP-binding domain of the mutated BRAF V600E kinase, inhibiting its activity and blocking the downstream signaling cascade.[3][9] This action leads to G1 cell-cycle arrest and apoptosis in BRAF-mutant cancer cells.[5][7]

Mechanism of Action

The MAPK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating fundamental cellular processes.[5] In BRAF V600E-mutant melanoma, the pathway is perpetually active, leading to constant stimulation of MEK and ERK, which in turn promotes cell proliferation and survival.[3][8] Vemurafenib acts as an ATP-competitive inhibitor, binding to the constitutively active BRAF V600E monomer and preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[5] This effectively shuts down the aberrant signaling, leading to a reduction in phosphorylated ERK (p-ERK), a key indicator of pathway inhibition.[5] This targeted inhibition has demonstrated significant clinical efficacy, with response rates around 50% and improved progression-free and overall survival in patients with BRAF V600E-mutated metastatic melanoma.[6][10][11]

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. For Vemurafenib, IC50 values are typically determined using cell viability assays in various melanoma cell lines. These values highlight the compound's selectivity for cell lines with the BRAF V600E mutation compared to those with wild-type (WT) BRAF.

| Cell Line | BRAF Status | IC50 (µM) | Assay Type |

| A375 | V600E | 0.01 - 0.175 | MTT, MTS |

| A375M | V600E | 0.032 | MTT |

| WM793B | V600E | 0.626 | MTT |

| SK-MEL-28 | V600E | 0.01 - 0.1 | Not Specified |

| Malme-3M | V600E | 0.01 - 0.1 | Not Specified |

| Mewo | WT | >10 | Not Specified |

| MeWo | WT | 5.0 | MTT |

| NZM22 | WT | >10 | Not Specified |

Note: IC50 values can vary based on the specific assay conditions, such as incubation time and cell density. The data presented is a compilation from multiple sources for illustrative purposes.[7][12][13][14]

Clinical Efficacy: Phase II & III Trials

Clinical trials have established the efficacy of Vemurafenib in patients with previously untreated, BRAF V600E mutation-positive metastatic melanoma.

| Clinical Trial | Phase | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| BRIM-3 | III | Vemurafenib vs. Dacarbazine | 48% | 5.3 months |

| BRIM-2 | II | Vemurafenib (in previously treated patients) | 53% | Not the primary endpoint |

| Phase I Expansion | I | Vemurafenib (960 mg BID) | 81% | >7 months |

Data compiled from studies demonstrating Vemurafenib's superiority over standard chemotherapy.[1][10]

Mandatory Visualization

Signaling Pathway Diagram

Caption: Vemurafenib inhibits the constitutively active BRAF V600E kinase, blocking the MAPK pathway.

Experimental Workflow Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. storage.imrpress.com [storage.imrpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Paclitaxel Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel is a potent anti-mitotic agent widely utilized in cancer research and as a chemotherapeutic drug.[1] Its mechanism of action involves binding to β-tubulin, which stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.[1][2] As a highly lipophilic molecule, Paclitaxel is challenging to dissolve in aqueous solutions, necessitating the use of organic solvents to prepare concentrated stock solutions for in vitro studies.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose.[1] This document provides a comprehensive protocol for the preparation, storage, and handling of Paclitaxel stock solutions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Paclitaxel relevant for the preparation of stock solutions.

| Parameter | Value | Reference |

| Molecular Formula | C₄₇H₅₁NO₁₄ | [1][2][3] |

| Molecular Weight | 853.9 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [1][3][4] |

| Purity | ≥98% | [1][4] |

| Solubility in DMSO | 5 - 257.5 mg/mL | [1][2][3][4][5][6] |

| Solubility in Ethanol | 1.5 - 40 mg/mL | [2][3][4][6] |

| Aqueous Solubility | Very poorly soluble (~10-20 µM) | [3] |

| Storage (Solid) | -20°C, desiccated, protected from light | [1][2][3][4] |

| Storage (Stock Solution) | -20°C or -80°C in aliquots, protected from light | [1][2][5] |

| Stock Solution Stability | Up to 3 months at -20°C; Up to 1 year at -80°C | [1][2][5] |

Experimental Protocols

Safety Precautions

Warning: Paclitaxel is a hazardous and cytotoxic agent. It is suspected of causing genetic defects and may damage fertility or an unborn child.[1][7][8][9] All handling must be performed by trained personnel in a designated area.

-

Engineering Controls: All handling of Paclitaxel powder and concentrated solutions must be performed inside a certified chemical fume hood or a Class II biological safety cabinet.[1][7]

-

Personal Protective Equipment (PPE): Wear double nitrile gloves, a lab coat, and chemical safety goggles at all times.[1][8]

-

Spills: Clean any spills immediately using a designated cytotoxic spill kit.[1] Decontamination can be performed with a 10% sodium carbonate solution or other approved deactivating agents.[7]

-

Disposal: Dispose of all contaminated materials (e.g., vials, pipette tips, gloves) as hazardous cytotoxic waste according to institutional guidelines.[1]

Protocol for Preparing a 10 mM Paclitaxel Stock Solution in DMSO

This protocol provides instructions for preparing 1 mL of a 10 mM stock solution. Adjust calculations as needed for different concentrations or volumes.

Materials and Equipment:

-

Paclitaxel powder (MW: 853.9 g/mol )

-

High-purity, anhydrous DMSO

-

Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes and sterile filter tips

Procedure:

-

Calculation: Determine the mass of Paclitaxel required.

-

Mass (mg) = Volume (L) × Molarity (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.001 L × 0.010 mol/L × 853.9 g/mol × 1000 mg/g = 8.54 mg[1]

-

-

Weighing: In a chemical fume hood, carefully weigh 8.54 mg of Paclitaxel powder into a sterile vial.[1]

-

Dissolution:

-

Add 1 mL of high-purity DMSO to the vial containing the Paclitaxel powder.[1]

-

Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.[1]

-

Visually inspect the solution against a light source to ensure all solid particles have completely dissolved.[1]

-

If dissolution is slow, gentle sonication in a room temperature water bath for 5-10 minutes can be used.[1] Gentle warming to 37°C may also aid dissolution.[1]

-

-

Aliquoting and Storage:

Protocol for Preparing Working Solutions

Paclitaxel has very poor solubility in aqueous media and can precipitate when a concentrated DMSO stock is diluted into cell culture medium or buffers.[1][4]

-

Dilution: To minimize precipitation, add the DMSO stock solution to the aqueous medium slowly while gently vortexing or stirring.[1]

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

-

Stability: Aqueous working solutions of Paclitaxel are not stable and should be prepared fresh immediately before use.[1][4] Do not store aqueous working solutions.[1][4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps for the safe and effective preparation of a Paclitaxel stock solution.

Caption: Workflow for preparing a Paclitaxel stock solution.

Signaling Pathway of Paclitaxel

Paclitaxel exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.

Caption: Paclitaxel's mechanism of action via microtubule stabilization.

References

- 1. benchchem.com [benchchem.com]

- 2. Paclitaxel | Cell Signaling Technology [cellsignal.com]

- 3. usbio.net [usbio.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Paclitaxel (Taxol) | microtubule polymer stabilizer | TargetMol [targetmol.com]

- 7. benchchem.com [benchchem.com]

- 8. en-safety.tau.ac.il [en-safety.tau.ac.il]

- 9. assets.fishersci.com [assets.fishersci.com]

Application Notes: Rapamycin Dosage and Concentration for In Vitro Studies

Introduction

Rapamycin (B549165) (also known as Sirolimus) is a macrolide compound that is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1][2] The mTOR signaling pathway is a central regulator of cellular processes such as growth, proliferation, metabolism, and survival.[3][4] Rapamycin functions by first forming a complex with the intracellular protein FKBP12.[1][5] This new complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which allosterically inhibits mTOR Complex 1 (mTORC1).[1][5] This inhibition prevents the phosphorylation of downstream targets like S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), leading to cell cycle arrest (typically in the G1 phase), decreased protein synthesis, and induction of autophagy.[1][5][6] Due to these anti-proliferative effects, rapamycin and its analogs (rapalogs) are extensively used in cancer research and as immunosuppressants.[1][2]

Data Presentation: Rapamycin Concentration and Effects

The effective concentration of rapamycin varies significantly based on the cell line, treatment duration, and the specific biological question being investigated.[1][7] A dose-response curve is recommended to determine the optimal concentration for any given experimental setup. Below is a summary of concentrations used in various in vitro studies.

| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| HEK293 | mTOR Inhibition | IC50: ~0.1 nM | Not Specified | Specific inhibition of endogenous mTOR activity. | [8] |

| Various | General Cell Culture | 10 nM - 100 nM | Varies | Commonly used range for mTORC1 inhibition. | [9][10] |

| Human VM Endothelial | Viability (MTT) | 1 - 1,000 ng/mL | 24, 48, 72 h | Concentration- and time-dependent inhibition of viability. | [11] |

| B16 Melanoma | Viability (MTT) | IC50: 84.14 nM | 48 h | Significant reduction in cell viability starting at 0.1 nM. | [12] |

| Breast Cancer (MCF-7) | Growth Inhibition | ~20 nM | 4 days | Effective concentration for growth inhibition. | [7] |

| Breast Cancer (MDA-MB-231) | Growth Inhibition | ~20 µM | Not Specified | Higher concentration required compared to MCF-7, showing differential sensitivity. | [7] |

| Glioblastoma (T98G) | Viability | IC50: 2 nM | Not Specified | Potent inhibition of cell viability. | [8] |

| Glioblastoma (U87-MG) | Viability | IC50: 1 µM | Not Specified | Moderate inhibition of cell viability. | [8] |

| Oral Cancer (Ca9-22) | Proliferation (MTT) | IC50: ~15 µM | 24 h | Dose-dependent inhibition of proliferation. | [13] |

Signaling Pathway

Rapamycin's mechanism of action is centered on the inhibition of the mTORC1 signaling pathway. Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1.[14] Active mTORC1 then phosphorylates key downstream effectors, S6K1 and 4E-BP1, to promote protein synthesis and cell growth.[5][6] Rapamycin, by forming a complex with FKBP12, binds to and inhibits mTORC1, thereby blocking this entire cascade.[1][14]

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of rapamycin's cytotoxic effects on a cancer cell line using an MTT assay.[15]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Rapamycin stock solution (e.g., 10 mM in DMSO)[10]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[15]

-

Rapamycin Treatment: Prepare serial dilutions of rapamycin in culture medium from the stock solution. Common final concentrations to test range from 0.1 nM to 100 µM.[12][13] Remove the old medium and add 100 µL of the rapamycin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest rapamycin dose) and an untreated control.[15]

-

Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[15]

-

Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[12][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against rapamycin concentration to determine the IC50 value.[15]

Protocol 2: Western Blot for mTOR Pathway Inhibition

This protocol is for assessing the effect of rapamycin on the phosphorylation status of S6K1, a key downstream target of mTORC1.[14][17]

Materials:

-

Cells treated with rapamycin (and controls) in 6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-GAPDH)[18][19]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: After rapamycin treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[5]

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

-

Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C, diluted according to the manufacturer's recommendation.[18]

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[14]

-

Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein and/or a loading control (e.g., GAPDH) to determine the relative change in protein phosphorylation.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. cusabio.com [cusabio.com]

- 4. assaygenie.com [assaygenie.com]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]